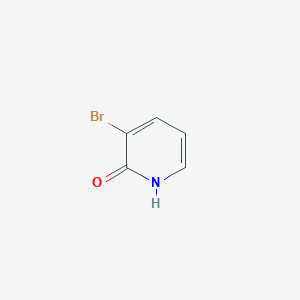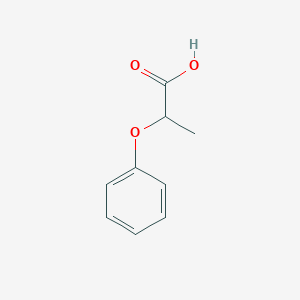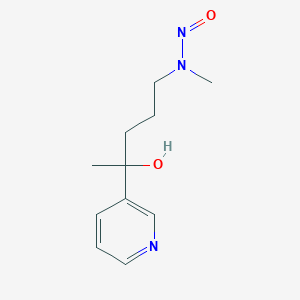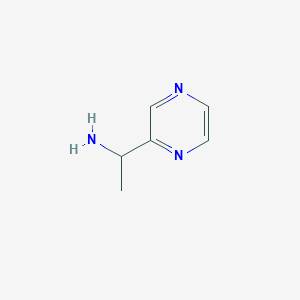
1-(Pyrazin-2-yl)ethanamine
Übersicht
Beschreibung
1-(Pyrazin-2-yl)ethanamine is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and chemical properties. It is known for its involvement in the formation of complex compounds and its utility in synthesizing various chemical derivatives.
Synthesis Analysis
The synthesis of 1-(Pyrazin-2-yl)ethanamine and related compounds involves several key steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis and characterization of 1-(pyrazin-2-yl) piperidin-2-ol, a compound related to 1-(Pyrazin-2-yl)ethanamine, were achieved through IR, Raman, (1)H NMR, and UV-Vis spectroscopy, showcasing the typical synthetic approach for such nitrogen-containing heterocycles (Suresh et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(Pyrazin-2-yl)ethanamine, such as pyrazoline derivatives, has been extensively studied using techniques like X-ray diffraction and Hirshfeld surface analysis. These studies reveal the intricate details of their crystal packing and intermolecular interactions, contributing to a deeper understanding of their structural properties (Delgado et al., 2020).
Chemical Reactions and Properties
1-(Pyrazin-2-yl)ethanamine serves as a precursor for various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. For example, its derivatives have been explored for their potential in forming coordination polymers with interesting structural characteristics and fluorescence properties, demonstrating the compound's versatility in chemical synthesis and material science applications (Li et al., 2008).
Wissenschaftliche Forschungsanwendungen
It’s worth noting that compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
As mentioned earlier, compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
As mentioned earlier, compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXIHLJMZQHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594359 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)ethanamine | |
CAS RN |
179323-60-5 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



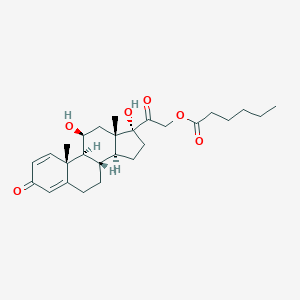


![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)


![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)


